
2-Chloro-2,3-diphenyl-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3-diphenyl-2H-azirene is a heterocyclic compound characterized by a three-membered ring containing a nitrogen atom and a chlorine substituent This compound is part of the azirine family, which is known for its high reactivity due to the ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-diphenyl-2H-azirene can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can produce azirines, including this compound.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can be cyclized oxidatively to yield azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approaches mentioned above can be scaled up for industrial synthesis. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Analyse Des Réactions Chimiques
2-Chloro-2,3-diphenyl-2H-azirene undergoes various chemical reactions due to its strained ring structure:
Oxidation: Azirines can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated analogs.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles, leading to a variety of substituted azirines.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include oxazoles, aziridines, substituted azirines, and various heterocyclic compounds.
Applications De Recherche Scientifique
2-Chloro-2,3-diphenyl-2H-azirene has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore the medicinal potential of azirines in drug development.
Industry: Azirines are used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-2,3-diphenyl-2H-azirene involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, dienophile, or dipolarophile . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
2-Chloro-2,3-diphenyl-2H-azirene can be compared with other azirines and related compounds:
2H-Azirine: The parent compound without substituents, known for its high reactivity.
Aziridines: Saturated analogs of azirines, less reactive due to the absence of a double bond.
Isoxazoles: Five-membered ring compounds that can be converted to azirines through ring contraction.
Vinyl Azides: Precursors to azirines through thermolysis or photolysis.
Propriétés
Numéro CAS |
72040-08-5 |
|---|---|
Formule moléculaire |
C14H10ClN |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-chloro-2,3-diphenylazirine |
InChI |
InChI=1S/C14H10ClN/c15-14(12-9-5-2-6-10-12)13(16-14)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
CYZHHZFWHKXTSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


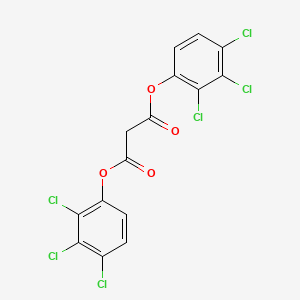
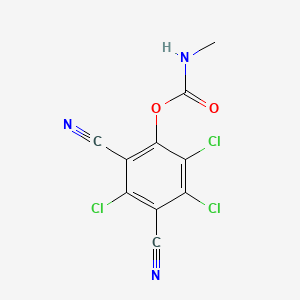


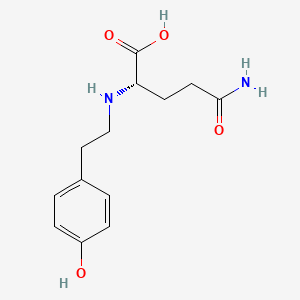

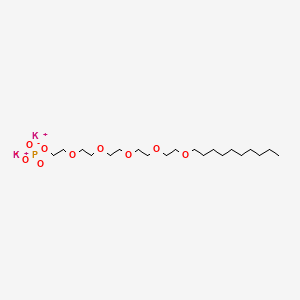
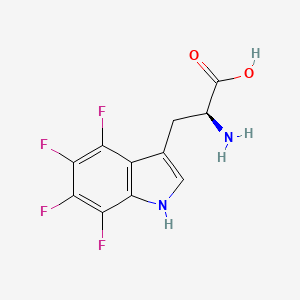
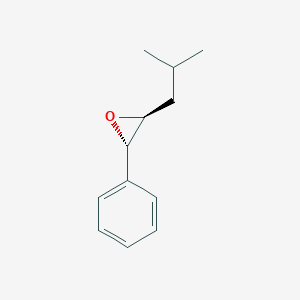
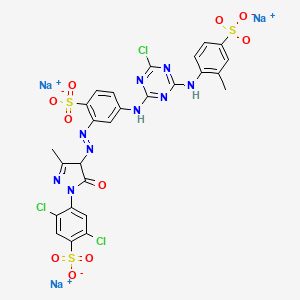
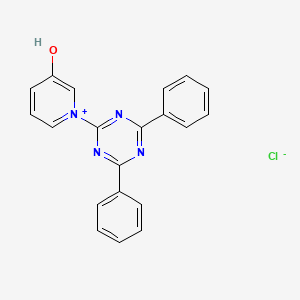
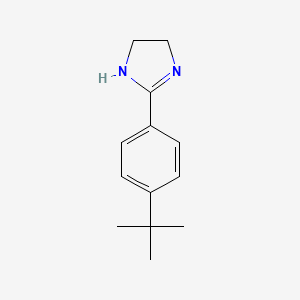

![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
